N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine
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Overview
Description
N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring and the chlorobenzyl group in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction between 3-chlorobenzyl alcohol and 2-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like acetone.
Formation of the Triazole Ring: The intermediate product is then reacted with hydrazine hydrate (N2H4·H2O) in a solvent such as dichloromethane (DCM) to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions. This interaction can inhibit the activity of certain enzymes or modulate receptor activity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
3-Amino-1,2,4-triazole: Another triazole derivative with applications in medicinal chemistry.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Uniqueness
N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine is unique due to the presence of both the chlorobenzyl and benzyl ether groups, which enhance its biological activity and make it a versatile compound for various applications .
Properties
Molecular Formula |
C16H15ClN4O |
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Molecular Weight |
314.77 g/mol |
IUPAC Name |
N-[[2-[(3-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C16H15ClN4O/c17-14-6-3-4-12(8-14)10-22-15-7-2-1-5-13(15)9-18-16-19-11-20-21-16/h1-8,11H,9-10H2,(H2,18,19,20,21) |
InChI Key |
BRQITPOUAGTGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NN2)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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